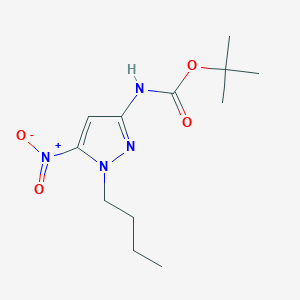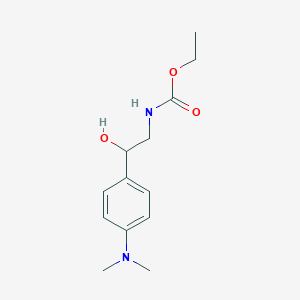
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, commonly known as EDC, is a carbamate insecticide that is widely used in agricultural practices. It is also used as a model compound in various scientific studies due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Cyclization-activated Prodrugs : Basic carbamates of 4-hydroxyanisole, including compounds structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, have been evaluated as progenitors of melanocytotoxic phenols. These compounds demonstrate a cyclization-activated prodrug mechanism, where the generation of the active drug is dependent on intramolecular cyclization-elimination reactions, not enzymatic cleavage (Saari et al., 1990).
Carcinogenicity Studies : The carcinogenic potential of ethyl carbamate, a chemical similar in structure to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, has been assessed. Ethyl carbamate has been identified as a frequent contaminant in fermented foods and beverages, leading to research on its carcinogenic effects (Baan et al., 2007).
Metabolism Studies : Research has been conducted on the metabolism of m-[(2-Dimethylamino) ethoxy] phenyl-N, N-dimethyl carbamate (Cui-Xing-An), a central anticholinesterase drug structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate. This study focused on identifying the metabolites of this compound in rat urine (Li et al., 1989).
Chemical Synthesis and Applications : Research on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a compound with a similar chemical structure, has been done to understand its synthesis and biological applications, particularly in antimitotic agents (Temple & Rener, 1992).
Directed Lithiation : The directed lithiation of compounds structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate has been studied, highlighting the chemical transformations and synthetic potential of these compounds (Smith et al., 2013).
Propiedades
IUPAC Name |
ethyl N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-18-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWBVODQHIMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

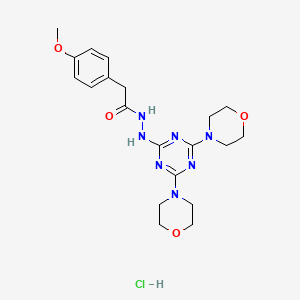
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2668036.png)
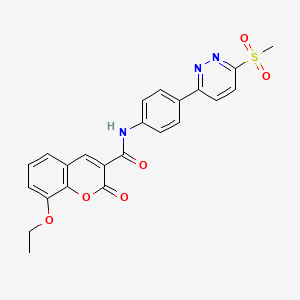

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)


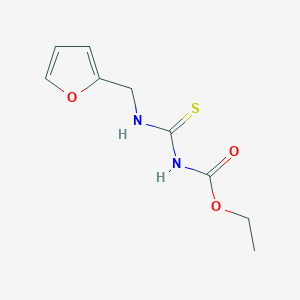

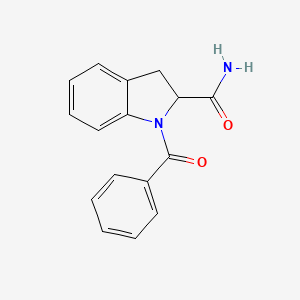
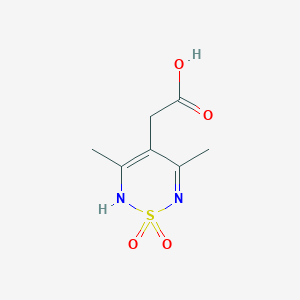
![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)
![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2668056.png)
